

The Uncharted Territory of Cannabisativine: A Toxicological and Safety Profile Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cannabisativine*

Cat. No.: *B1198922*

[Get Quote](#)

For Immediate Release

[CITY, State, Date] – This technical guide offers a comprehensive overview of the current scientific understanding of **Cannabisativine**, a spermidine alkaloid found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals, and it consolidates the limited available data on its toxicological profile and safety assessment. It is critical to note that experimental research on the toxicology of **Cannabisativine** is exceptionally scarce, and this guide will therefore also explore the broader context of spermidine alkaloids and predictive toxicology.

Introduction to Cannabisativine

Cannabisativine is a naturally occurring spermidine alkaloid isolated from the roots of the Cannabis sativa plant.^[1] First identified in 1975, it represents a class of nitrogen-containing compounds in cannabis that are distinct from the more extensively studied cannabinoids.^[1] Unlike cannabinoids, which are terpenophenolic compounds, alkaloids like **Cannabisativine** have different biosynthetic origins and potential pharmacological activities. A related compound, **anhydrocannabisativine**, has also been identified.^{[2][3]}

While the pharmacological effects of many cannabis constituents are well-documented, **Cannabisativine** remains largely unexplored. Spermidine alkaloids, as a class, are known to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-aging properties.^{[4][5]} However, it is crucial to determine the specific toxicological profile of **Cannabisativine** before any potential therapeutic applications can be considered.

Physicochemical Properties

A summary of the known and computed physicochemical properties of **Cannabisativine** is presented in Table 1. This information is crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₉ N ₃ O ₃	PubChem[6]
Molecular Weight	381.6 g/mol	PubChem[6]
CAS Number	57682-64-1	PubChem[6]
IUPAC Name	(13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one	PubChem[6]
XLogP3-AA	1.8	PubChem[6]
Hydrogen Bond Donor Count	4	PubChem[6]
Hydrogen Bond Acceptor Count	4	PubChem[6]
Rotatable Bond Count	7	PubChem[6]

Table 1: Physicochemical Properties of **Cannabisativine**

Toxicological Profile: A Landscape of Data Gaps

A thorough review of the scientific literature reveals a significant absence of experimental data on the toxicological profile of **Cannabisativine**. No studies detailing its acute, sub-chronic, or chronic toxicity, nor its LD₅₀ value, have been published. The potential for carcinogenicity, mutagenicity, or reproductive toxicity remains entirely uninvestigated.

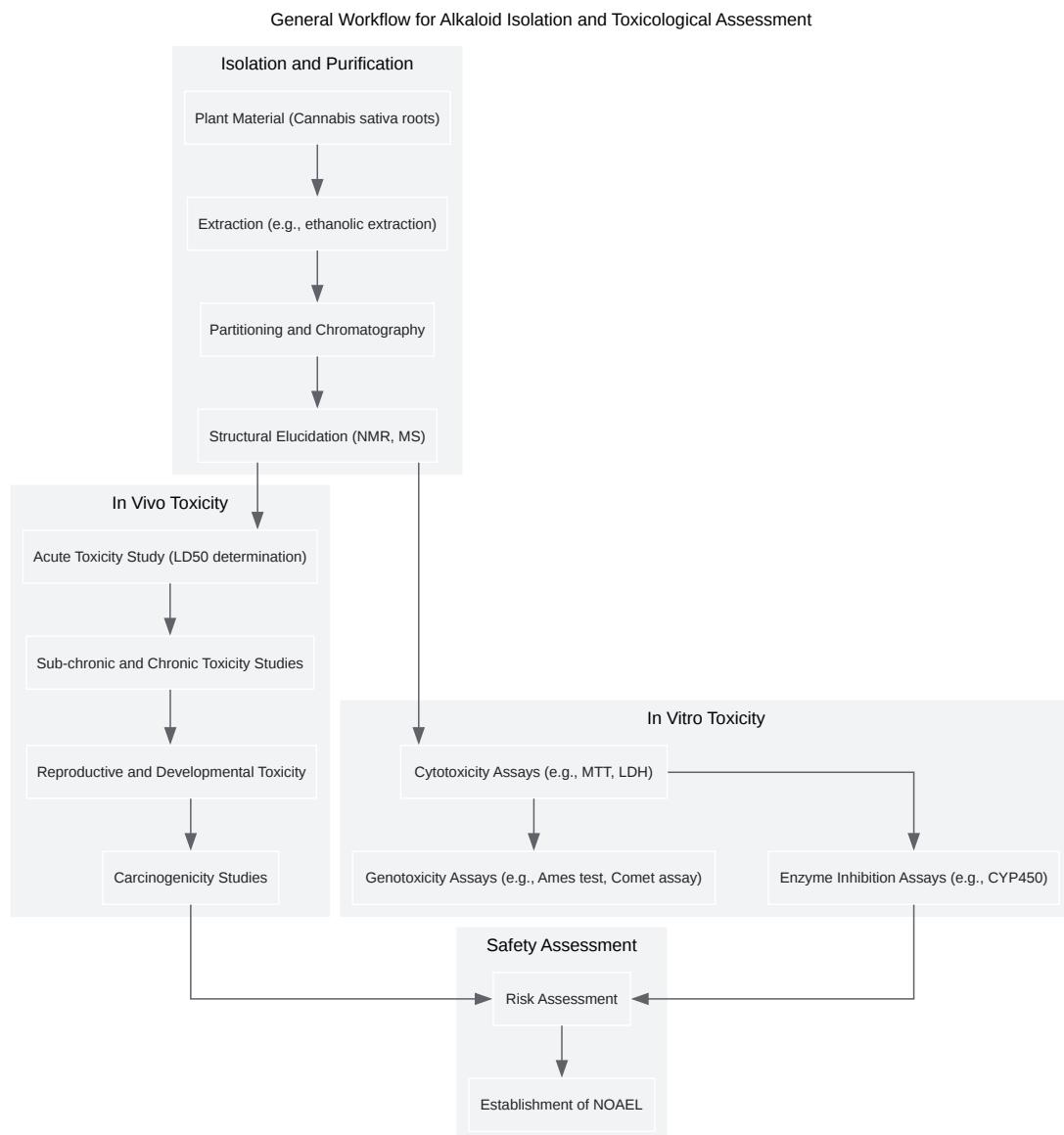
In Silico Toxicological Predictions

In the absence of experimental data, in silico (computational) methods can provide preliminary predictions of a compound's toxicity.[7][8][9][10] These predictions are based on the chemical

structure of the molecule and its similarity to compounds with known toxicological profiles. It is imperative to underscore that these are theoretical predictions and require experimental validation.

Various online platforms and software can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For **Cannabisativine**, such predictions would be the first step in a modern toxicological assessment. A hypothetical summary of such predictive data is presented in Table 2.

Toxicological Endpoint	Predicted Outcome	Confidence Level
Mutagenicity (AMES test)	Likely Negative	Low
Carcinogenicity	Unknown	Very Low
Hepatotoxicity	Possible	Low
hERG Inhibition	Unlikely	Low
Skin Sensitization	Possible	Low


Table 2: Hypothetical In Silico Toxicological Predictions for **Cannabisativine**

Experimental Protocols: A Roadmap for Future Research

Given the lack of specific experimental data for **Cannabisativine**, this section outlines generalized experimental protocols that would be necessary to establish its toxicological profile. These protocols are based on established guidelines for the safety assessment of novel chemical entities.

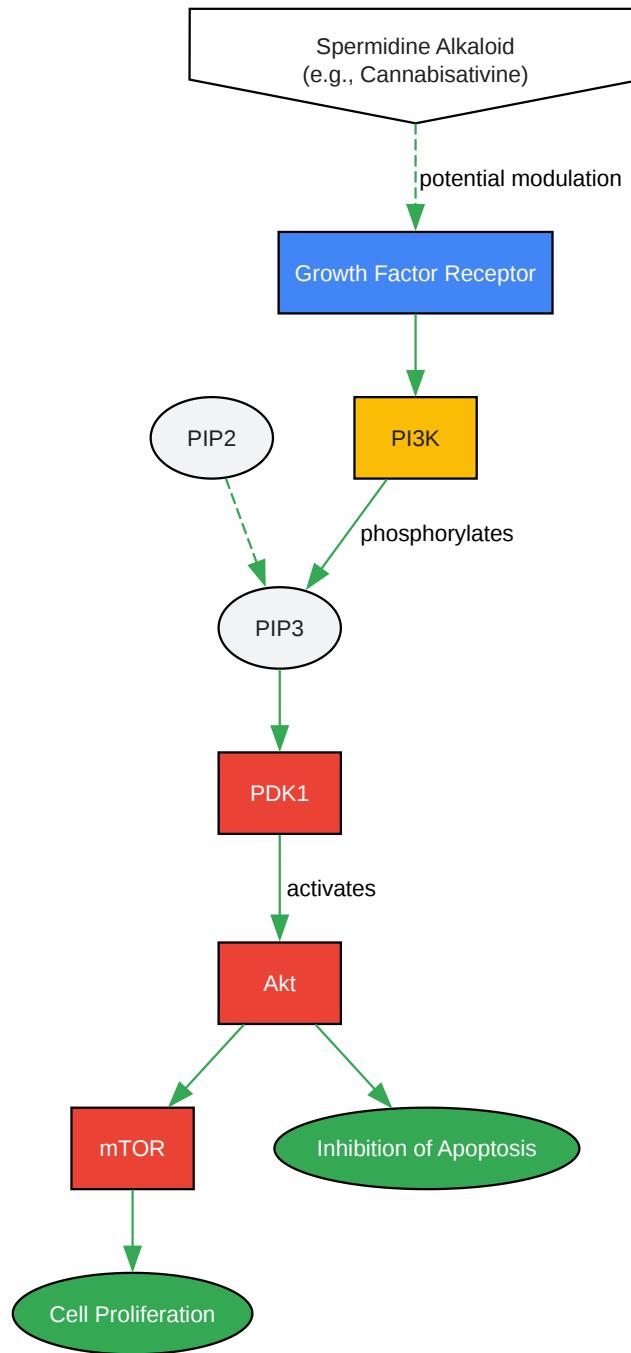
General Workflow for Alkaloid Isolation and Toxicological Assessment

The following diagram illustrates a general workflow for the extraction of an alkaloid like **Cannabisativine** from its natural source and the subsequent stages of a comprehensive toxicological evaluation.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation of an alkaloid and its subsequent toxicological evaluation.

Acute Oral Toxicity Study (Based on OECD Guideline 423)


- Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.
- Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water.
- Dose Administration: A single dose of **Cannabisativine** is administered by oral gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
- Endpoint: The study allows for the determination of the LD50 and the identification of the target organs of toxicity.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for **Cannabisativine**, research on the broader class of spermidine alkaloids offers some clues. Spermidine has been shown to be involved in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[\[11\]](#)

The following diagram illustrates the PI3K/Akt signaling pathway, which could be a potential area of investigation for the mechanism of action of **Cannabisativine**.

Hypothetical Involvement of Spermidine Alkaloids in the PI3K/Akt Signaling Pathway

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for spermidine alkaloids.

Conclusion and Future Directions

The toxicological profile and safety assessment of **Cannabisativine** are currently undefined due to a profound lack of experimental research. While its chemical structure is known, and it belongs to a class of compounds with recognized biological activities, its safety for human use cannot be assumed.

Future research should prioritize a systematic toxicological evaluation of **Cannabisativine**, beginning with in vitro screening and progressing to in vivo studies as outlined in this guide. A thorough understanding of its ADME properties and potential mechanisms of toxicity is essential before any consideration of its pharmacological potential. The information presented here serves as a foundational call to action for the scientific community to investigate this understudied constituent of *Cannabis sativa*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anhydrocannabisativine, a new alkaloid from *Cannabis sativa* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 5. The untapped potential of spermidine alkaloids: Sources, structures, bioactivities and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabisativine | C21H39N3O3 | CID 100419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]

- 8. In silico prediction of drug toxicity [pubmed.ncbi.nlm.nih.gov]
- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spermidine-induced improvement of memory consolidation involves PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Uncharted Territory of Cannabisativine: A Toxicological and Safety Profile Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198922#toxicological-profile-and-safety-assessment-of-cannabisativine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com